molecular formula C23H22N2O4 B2900374 (5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate CAS No. 953015-88-8

(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate

Cat. No. B2900374
CAS RN: 953015-88-8
M. Wt: 390.439
InChI Key: SCHXSUQHCOBRQL-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The compound you mentioned seems to be a complex structure that includes both of these components.


Synthesis Analysis

Isoxazoles can be synthesized through several methods, including the condensation of activated nitro compounds with alkenes to give isoxazolines . Pyrrolidines can be synthesized through various methods, including the cyclization of amino acids .


Molecular Structure Analysis

The molecular structure of isoxazoles and pyrrolidines has been extensively studied. For example, X-ray diffraction analysis has been used to determine the crystal structure of these compounds .


Chemical Reactions Analysis

Isoxazoles and pyrrolidines can undergo various chemical reactions. For example, isoxazoles can participate in (3 + 2) cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general properties of isoxazoles and pyrrolidines can be found in the literature .

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles

This compound is utilized in the synthesis of polysubstituted pyrroles through [3+2] cycloaddition reactions. These reactions are significant as pyrrole derivatives are crucial heterocycles with a wide range of biological activities. They serve as key intermediates in the synthesis of natural compounds, pharmaceuticals, and molecular sensors .

Antitumor Activity

Isoxazole-substituted pyrroles, which can be derived from this compound, have been identified as having antitumor properties. They are particularly noted for their inhibitory effects on oral and mouth cancer cells and for activating cellular tumor antigen p53 .

Antibacterial and Antiviral Applications

The antibacterial and antiviral activities of isoxazole-substituted pyrroles make them valuable in the development of new drugs. The structural core of this compound is essential for the synthesis of such bioactive molecules .

Anti-inflammatory and Antioxidative Properties

Compounds derived from this chemical are researched for their anti-inflammatory and antioxidative properties. These characteristics are highly sought after in the development of treatments for chronic diseases and conditions associated with oxidative stress .

Development of Molecular Sensors

The compound’s framework is advantageous for creating molecular sensors. These sensors can detect various biological and chemical substances, which is pivotal in diagnostics and environmental monitoring .

Synthesis of Isoxazole Derivatives with Therapeutic Potential

Isoxazole derivatives exhibit a broad spectrum of biological activities and therapeutic potential. The compound is a precursor in synthesizing various isoxazole derivatives, which are explored for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions in the study of isoxazoles and pyrrolidines could include the development of new synthetic strategies and the exploration of their biological activities .

properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-3-7-17(8-4-15)21-12-19(24-29-21)14-28-23(27)18-11-22(26)25(13-18)20-9-5-16(2)6-10-20/h3-10,12,18H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHXSUQHCOBRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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